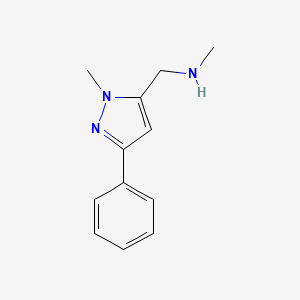

N-methyl-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanamine

Vue d'ensemble

Description

The compound "N-methyl-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanamine" is a derivative of the pyrazole class, which is known for its diverse chemical and biological properties. Pyrazole derivatives have been extensively studied due to their potential applications in various fields, including medicinal chemistry and material science. The compound is structurally related to other pyrazole derivatives that have been explored for their ability to form complexes with metals, react with reducing carbohydrates, and serve as intermediates in the synthesis of various functionalized molecules.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods, including condensation reactions. For instance, the ambient-temperature synthesis of a related compound, (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine, was reported to proceed via a condensation reaction between 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and 2-pyridinecarboxaldehyde in methanol, using magnesium sulfate as a drying agent, yielding an 81% product . This suggests that similar synthetic strategies could be applicable for the synthesis of "N-methyl-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanamine."

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can significantly influence their reactivity and the type of complexes they form with metals. For example, a study on cobalt(II) complexes with N′-substituted N,N′,N-bis((1H-pyrazol-1-yl)methyl)amine ligands showed that the substitution on the nitrogen atom can lead to the formation of either four-coordinate or five-coordinate complexes . The geometry of these complexes ranged from distorted tetrahedral to distorted trigonal bipyramidal, depending on the nature of the N′-substitution group. This indicates that the molecular structure of "N-methyl-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanamine" would also be crucial in determining its coordination chemistry.

Chemical Reactions Analysis

Pyrazole derivatives are known to participate in a variety of chemical reactions. For instance, 1-phenyl-3-methyl-5-pyrazolone has been used to react with reducing carbohydrates to form UV-absorbing and electrochemically sensitive derivatives . Another example includes the use of (N-isocyanimino) triphenylphosphorane for the preparation of N-benzyl-1-phenyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine derivatives via in-situ generation of densely functionalized iminophosphoranes . These studies demonstrate the reactivity of pyrazole derivatives in forming new compounds with potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be quite diverse. For example, the spectrophotometric determination of trace elements using 1-phenyl-3-methyl-4-benzoylpyrazol-5-one as a group-extraction reagent indicates that such compounds can interact with metal ions and may have applications in analytical chemistry . Additionally, the synthesis of novel N-phenylpyrazolyl aryl methanones derivatives has been reported, with some exhibiting favorable herbicidal and insecticidal activities, suggesting that these compounds can have significant biological properties .

Applications De Recherche Scientifique

Herbicide Synthesis

- Field : Agricultural Chemistry

- Application : This compound is used in the synthesis of herbicides .

- Method : Derivatives were synthesized containing 3-methyl-1H-pyrazol-5-yl by intermediate derivatization methods (IDMs) .

- Results : The herbicidal activity assays showed that compounds 1- (2-fluorophenyl)-3-methyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate (8l, EC 50 = 10.53 g/ha) and 10a (EC 50 = 10.37 g/ha) had an excellent inhibition effect on barnyard grass in greenhouse experiment .

Biological Activity Studies

- Field : Organic Chemistry

- Application : Pyrazole and thiazole derivatives have been widely used owing to their various biological activities .

- Method : The derivatives were synthesized from the condensation of 2-((Benzo[d]thiazol-2-1-((benzo[d]thiazol-2-yl)methyl)-3-meth-yl-1H-pyrazol-5(4H)-one (2) with different aromatic amines .

- Results : The derivatives having chlorine as substituent are more toxic to all six bacteria. Among the chloro group compounds, the compound which has methoxy group is more toxic .

Antifungal and Antibacterial Activities

- Field : Medicinal Chemistry

- Application : The compound shows good in vitro antifungal and antibacterial activities .

- Results : The presence of bromine enhances the absorption rate by its increased lipid solubility and improves the pharmacological activity .

Microwave Absorption and Biosensing

- Field : Nanotechnology

- Application : This class of nanomaterials have been used for strong wideband microwave absorption and impedimetric biosensing of cancer biomarkers .

Heavy Metal Adsorption and Drug Delivery

- Field : Environmental Science and Biomedical Engineering

- Application : These nanomaterials have been used for the removal of Hg (II) in aqueous solutions, the heavy metal adsorption, and drug delivery .

Synthesis of Bioactive Chemicals

- Field : Organic Chemistry

- Application : Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals .

- Method : Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .

Therapeutic Activities

- Field : Medicinal Chemistry

- Application : Pyrazoles demonstrate a wide range of therapeutic activities such as anticancer, antioxidants, anti-inflammatory, antihypertensive, antimalarial, and antiulcer .

Development of New Drugs

- Field : Pharmaceutical Chemistry

- Application : Pyrazoles have become an important synthon in the development of new drugs .

Impedimetric Biosensing of Cancer Biomarkers

Propriétés

IUPAC Name |

N-methyl-1-(2-methyl-5-phenylpyrazol-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-13-9-11-8-12(14-15(11)2)10-6-4-3-5-7-10/h3-8,13H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFUHILGXHQHXHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC(=NN1C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20594552 | |

| Record name | N-Methyl-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanamine | |

CAS RN |

864068-98-4 | |

| Record name | N-Methyl-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.